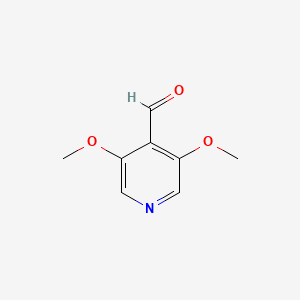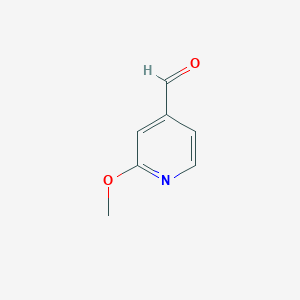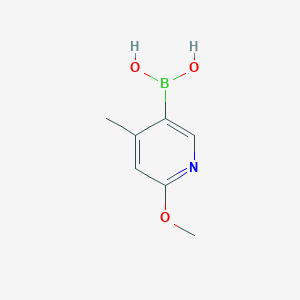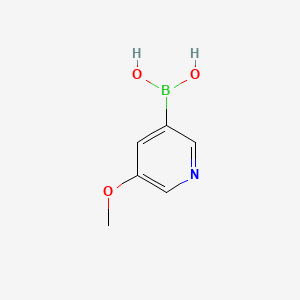![molecular formula C19H23NO4S B1303029 (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959577-82-3](/img/structure/B1303029.png)
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in CNS Drug Synthesis
Heterocyclic compounds, notably those containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are a cornerstone for synthesizing drugs targeting the Central Nervous System (CNS). The presence of thiophene, a sulfur-containing heterocycle, as in the compound of interest, is particularly highlighted for its potential CNS activity, ranging from antidepressant to convulsant effects. Such compounds are pivotal in developing novel therapeutics for CNS disorders, emphasizing the need for exploring heterocyclic chemistry for drug discovery (Saganuwan, 2017).
Thiophene Derivatives and Carcinogenicity
Thiophene analogues, like those structurally related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. This research underlines the importance of studying thiophene compounds to understand their biological activities and potential risks. Such studies are crucial for designing molecules with desired biological effects while minimizing harmful side effects (Ashby et al., 1978).
Carboxylic Acids in Biocatalyst Inhibition
The study of carboxylic acids, particularly in understanding their inhibitory effects on microbial biocatalysts, is crucial for bio-based chemical production. Research into carboxylic acids like those related to the compound helps in identifying strategies to mitigate inhibition and enhance the robustness of microbial strains for industrial applications. This area of study is vital for the fermentative production of bio-renewable chemicals (Jarboe et al., 2013).
Antioxidant and Anticarcinogenic Properties
Natural carboxylic acids and their derivatives, including those with structural similarities to the compound of interest, exhibit a range of biological activities, from antioxidant to antimicrobial and cytotoxic effects. Research into these compounds offers insights into their potential for therapeutic applications and highlights the importance of carboxylic acids in developing new drugs and health supplements (Godlewska-Żyłkiewicz et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a key structural feature of the compound in discussion, is widely utilized in medicinal chemistry for its versatility in drug discovery. Studies on pyrrolidine and its derivatives underscore their importance in synthesizing compounds for treating human diseases, highlighting the structural element's contribution to stereochemistry and pharmacophore exploration in drug development (Li Petri et al., 2021).
properties
IUPAC Name |
(2S,4R)-4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)/t12-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPWGMSSMXIDPT-DOMZBBRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376066 |
Source


|
| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959577-82-3 |
Source


|
| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














